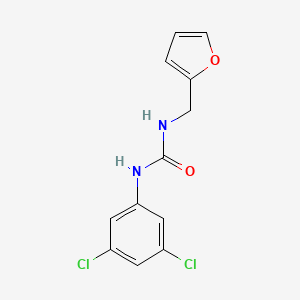
N-(3,5-dichlorophenyl)-N'-(2-furylmethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,5-dichlorophenyl)-N'-(2-furylmethyl)urea, commonly known as Diuron, is an herbicide that is widely used in agriculture to control the growth of weeds. It was first introduced in the 1950s and has since become one of the most popular herbicides in the world. Diuron is highly effective in controlling a wide range of weeds, including annual and perennial grasses, broadleaf weeds, and sedges.
Scientific Research Applications
Diuron has been extensively studied for its herbicidal properties and has been found to be effective in controlling a wide range of weeds. It has also been studied for its potential use in the treatment of various diseases, including cancer. Diuron has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy.
Mechanism of Action
Diuron works by inhibiting the photosynthesis process in plants, which leads to the death of the plant. It does this by binding to the D1 protein in the photosystem II complex, which is responsible for the conversion of light energy into chemical energy. By inhibiting this process, Diuron prevents the production of ATP and NADPH, which are essential for plant growth and survival.
Biochemical and Physiological Effects:
Diuron has been shown to have a number of biochemical and physiological effects on plants. It inhibits the growth of roots and shoots, reduces chlorophyll content, and disrupts the photosynthetic process. It also affects the uptake of nutrients by plants, leading to nutrient deficiencies and reduced growth. In addition, Diuron has been shown to have toxic effects on aquatic organisms, including fish and invertebrates.
Advantages and Limitations for Lab Experiments
Diuron is a widely used herbicide and has been extensively studied for its herbicidal properties. It is relatively easy to obtain and is available in a variety of formulations. However, there are some limitations to its use in lab experiments. Diuron is toxic and must be handled with care, and its effects on non-target organisms must be carefully considered. In addition, its mode of action is well understood, which may limit its use in certain types of experiments.
Future Directions
There are many potential future directions for research on Diuron. One area of interest is its potential use in cancer therapy. Further studies are needed to determine its effectiveness in vivo and to identify the optimal dosage and treatment regimen. Another area of interest is its potential use in the treatment of other diseases, such as Alzheimer's disease. Finally, there is a need for further research on the environmental impact of Diuron, particularly its effects on non-target organisms and ecosystems.
Synthesis Methods
Diuron is synthesized by reacting 3,5-dichloroaniline with 2-furfurylamine in the presence of phosgene. The resulting product is then treated with urea to form Diuron. The synthesis of Diuron is a complex process that requires careful handling of toxic chemicals and strict adherence to safety protocols.
properties
IUPAC Name |
1-(3,5-dichlorophenyl)-3-(furan-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2O2/c13-8-4-9(14)6-10(5-8)16-12(17)15-7-11-2-1-3-18-11/h1-6H,7H2,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYRWGZLFVOBLQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)NC2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2-dimethyl-N-{1-[4-(4-methyl-1-piperidinyl)phenyl]ethyl}propanamide](/img/structure/B5420013.png)
![ethyl 1-{[1-(4-fluorophenyl)-5-oxo-3-pyrrolidinyl]carbonyl}-4-piperidinecarboxylate](/img/structure/B5420029.png)
![N-cycloheptyl-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B5420037.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)acetamide](/img/structure/B5420039.png)
![3-[(dimethylamino)methyl]-1-[(5-methyl-2-pyrazinyl)carbonyl]-3-pyrrolidinol](/img/structure/B5420047.png)
![4-benzyl-3-ethyl-1-[(2-ethyl-1H-imidazol-1-yl)acetyl]-1,4-diazepan-5-one](/img/structure/B5420056.png)
![N-(2-phenoxyethyl)-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5420064.png)
![rel-(4aS,8aR)-1-(3-aminopropyl)-6-[(6-methyl-1,3-benzodioxol-5-yl)methyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5420066.png)
![3-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5420069.png)
![N-{3-[rel-(4aS,8aR)-1-(2-aminoethyl)-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]-3-oxopropyl}methanesulfonamide hydrochloride](/img/structure/B5420090.png)
![N-(3-{[methyl(phenyl)amino]carbonyl}-4-morpholin-4-ylphenyl)-2-furamide](/img/structure/B5420092.png)
![2-tert-butyl-6-[3-(3,4-dimethoxyphenyl)propanoyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5420101.png)
![1-(1,3-benzodioxol-5-ylacetyl)-4-[(dimethylamino)methyl]-4-azepanol](/img/structure/B5420106.png)
![N-[4-(benzoylamino)phenyl]-1-(propylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5420114.png)